molecular formula C9H10O4 B8503963 4-Hydroxy-3-methylmandelic acid

4-Hydroxy-3-methylmandelic acid

Cat. No. B8503963
M. Wt: 182.17 g/mol
InChI Key: RBQYTVXHDIGUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylmandelic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methylmandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methylmandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H10O4/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)

InChI Key

RBQYTVXHDIGUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

32.4 g (0.30 mol) of o-cresol are dissolved in 150 ml of 2N sodium hydroxide solution under a nitrogen atmosphere. After cooling to +5° C., 4.8 g (0.12 mol) of sodium hydroxide and 13.3 ml (0.12 mol) of 50% aqueous glycolic acid are added, and the reaction mixture is stirred at room temperature for 4 hours. A further 0.12 mol of sodium hydroxide and glycolic acid (a total of 0.36 mol) is added twice after 4 hours each time. The reaction mixture is then stirred for another 12 hours, neutralised with concentrated hydrochloric acid and washed twice with 75 ml of petroleum ether. The aqueous phase is then acidified with concentrated hydrochloric acid and extracted several times with ether. The organic phases are combined, dried over magnesium sulfate and concentrated on a vacuum rotary evaporator, giving 30.1 g (55%) of 4-hydroxy-3-methylmandelic acid, melting point 115°-120° C.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.12 mol
Type
solvent
Reaction Step Three
Quantity
13.3 mL
Type
reactant
Reaction Step Four
Quantity
4.8 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.